Bis(4-methoxyphenyl)phosphine
Overview
Description
Bis(4-methoxyphenyl)phosphine is a chemical compound used as a reactant for various chemical reactions such as enantioselective Ir-catalyzed hydrogenation, palladium-catalyzed asymmetric additions, and alkali-metal-catalyzed addition reactions .
Synthesis Analysis
The synthesis of Bis(4-methoxyphenyl)phosphine involves the reaction of diethylphosphite with the corresponding Grignard reagent at 0 °C and warming to ambient temperature . Another method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
The molecular formula of Bis(4-methoxyphenyl)phosphine is C14H15O2P . The exact mass is 246.080963 Da and the average mass is 246.242 Da .Chemical Reactions Analysis
Bis(4-methoxyphenyl)phosphine is used in various chemical reactions. For instance, it is used in enantioselective Ir-catalyzed hydrogenation, palladium-catalyzed asymmetric additions, and alkali-metal-catalyzed addition reactions .Scientific Research Applications
Synthesis and Characterization
Bis(4-methoxyphenyl)phosphine and related compounds have been synthesized and characterized for various purposes. For example, Hettstedt et al. (2016) discussed the synthesis and characterization of bis(m-methoxyphenyl)(p-methoxyphenyl)phosphine and di(n-butyl)(p-methoxyphenyl)phosphine, highlighting their structural properties through NMR spectroscopy and X-ray diffraction analyses (Hettstedt et al., 2016).
Application in Complex Formation
These compounds find applications in forming complexes with various elements. Aspinall et al. (1993) reported the preparation of complexes of La and Y with the chelating bis(o-methoxyphenyl)phosphide ligand, forming yellow crystalline solids and characterizing them using X-ray diffraction (Aspinall et al., 1993).
Phosphinylation Agent
Bis(4-methoxyphenyl)phosphine derivatives have been used as phosphinylation agents. Bannwarth and Küng (1989) introduced Bis(allyloxy)(diisopropylamino)phosphine as a new agent for the effective phosphorylation of hydroxy functions, highlighting its utility in various chemical transformations (Bannwarth & Küng, 1989).
Ligands in Catalysis
These phosphines serve as ligands in catalysis. For instance, Hettstedt et al. (2016) synthesized methoxyphenyl-substituted bis(picolyl)phosphines and phosphine oxides, contributing to the field of catalysis through their unique structural and chemical properties (Hettstedt et al., 2016).
Oxidation and Phosphine Chalcogenides
Malysheva et al. (2012) explored the reaction of phosphine with 1-methoxy-4-vinylbenzene to form arylalkylphosphines, which were then oxidized to form phosphine chalcogenides, demonstrating the versatility of these compounds in chemical synthesis (Malysheva et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl)phosphine is a tertiary phosphine . Tertiary phosphines are known to be used as preferred ligands in transition metal-catalyzed reactions due to their robust P–C bonds and the unique opportunity to modify the steric and electronic properties of the ligand . Therefore, the primary targets of Bis(4-methoxyphenyl)phosphine are likely to be transition metals involved in various catalytic reactions.
Mode of Action
The compound interacts with its targets (transition metals) to form robust P–C bonds . This interaction results in changes to the steric and electronic properties of the ligand, which can influence the outcome of the catalytic reactions .
Biochemical Pathways
Bis(4-methoxyphenyl)phosphine is involved in several types of reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These reactions are crucial in organic synthesis, and the compound’s role as a ligand can influence the efficiency and selectivity of these reactions .
Result of Action
The result of Bis(4-methoxyphenyl)phosphine’s action is the facilitation of various types of reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . By acting as a ligand in these reactions, it can influence the efficiency and selectivity of the reactions .
Action Environment
The action of Bis(4-methoxyphenyl)phosphine is influenced by various environmental factors. For instance, the reactions it is involved in are typically carried out under an argon atmosphere . Additionally, the presence of other reagents and catalysts in the reaction environment can also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
bis(4-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKICRREDMVWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463443 | |
Record name | Bis(4-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84127-04-8 | |
Record name | Bis(4-methoxyphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84127-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(4-methoxyphenyl)phosphine contribute to the efficiency of iron-catalyzed C-H activation reactions?
A: Bis(4-methoxyphenyl)phosphine acts as a supporting ligand, coordinating to the iron center and influencing the catalyst's reactivity. In the study by [Ilies et al., 2012] [], it was used as an electron-rich congener of (Z)-1,2-bis(diphenylphosphino)ethene. While the exact mechanism by which the electron-rich nature of Bis(4-methoxyphenyl)phosphine enhances the reaction is not fully elucidated in the paper, it likely impacts the electron density at the iron center, potentially facilitating oxidative addition steps crucial for C-H bond activation. Further research could delve into the specific electronic and steric contributions of Bis(4-methoxyphenyl)phosphine to the catalyst's performance.
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